3-nitro-N-(4-(3-(3-nitrobenzamido)phenyl)thiazol-2-yl)benzamide
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Overview
Description
3-nitro-N-(4-(3-(3-nitrobenzamido)phenyl)thiazol-2-yl)benzamide is a complex organic compound with a molecular formula of C16H10N4O5S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(4-(3-(3-nitrobenzamido)phenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(4-(3-(3-nitrobenzamido)phenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide and thiazole moieties.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides and thiazoles.
Scientific Research Applications
3-nitro-N-(4-(3-(3-nitrobenzamido)phenyl)thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-nitro-N-(4-(3-(3-nitrobenzamido)phenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro groups and thiazole ring play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
3-nitro-N-(4-(3-(3-nitrobenzamido)phenyl)thiazol-2-yl)benzamide is unique due to the presence of multiple nitro groups and its specific structural configuration, which confer distinct chemical and biological properties compared to other benzamide and thiazole derivatives .
Properties
IUPAC Name |
3-nitro-N-[3-[2-[(3-nitrobenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N5O6S/c29-21(15-5-2-8-18(11-15)27(31)32)24-17-7-1-4-14(10-17)20-13-35-23(25-20)26-22(30)16-6-3-9-19(12-16)28(33)34/h1-13H,(H,24,29)(H,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFLSFKGBLHTOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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